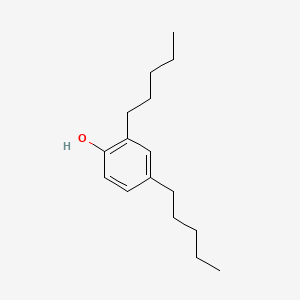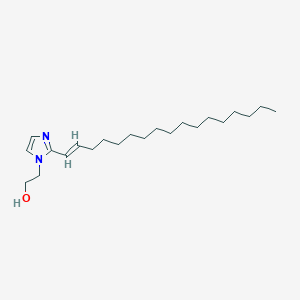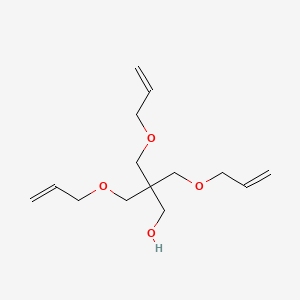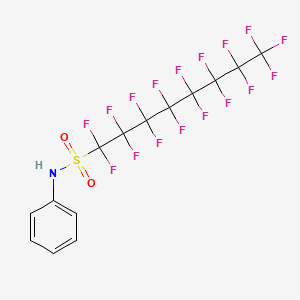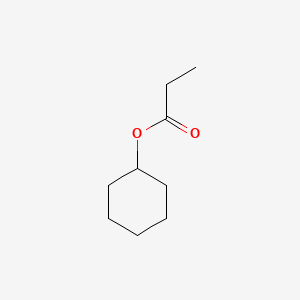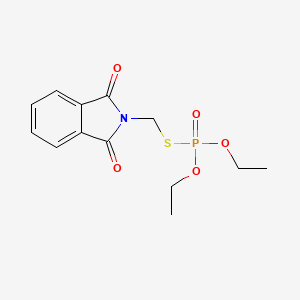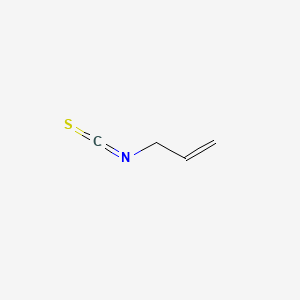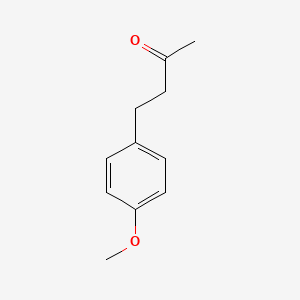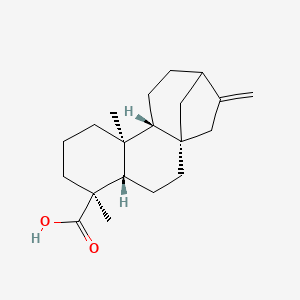
Isocunabic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Argyrophilic acid is a bioactive chemical.
Aplicaciones Científicas De Investigación
Research on Antituberculosis Drugs
Isoniazid (isonicotinic acid hydrazide, INH) is a widely used antituberculosis drug. A study identified a mutation within the mycobacterial inhA gene that conferred resistance to INH, suggesting that InhA could be a primary target of INH action. The InhA protein is involved in mycolic acid biosynthesis, which is essential for tuberculosis-causing bacteria (Banerjee et al., 1994).
Role in Radioprotection and Radiosensitization
Ascorbic acid, a form of isonicotinic acid, has been used in experiments to understand its role in radioprotection and radiosensitization. It repairs organic radicals and has been found to interact with various sensitizers, impacting their radiosensitizing properties (Redpath & Willson, 1973).
Isothermal Amplification of Nucleic Acids
Isonicotinic acid derivatives are used in isothermal amplification techniques as alternatives to PCR. These methods are crucial for biosensing targets such as DNA, RNA, cells, proteins, small molecules, and ions. Isothermal amplification aids in bioimaging, biosensing, and the construction of nucleic acid nanomaterials (Zhao et al., 2015).
Nucleic Acids and Nanotechnology
Functional nucleic acids (FNA) interact with various nanomaterials, including isonicotinic acid derivatives. This interaction has led to numerous applications in bioimaging, biosensing, and biomedicine. These applications exploit the unique properties of FNAs combined with nanomaterials (Xu et al., 2019).
Use in Chemotherapeutic Agents
Isogambogenic acid, a derivative, can induce apoptosis-independent autophagic cell death in non-small cell lung carcinoma cells, suggesting its potential as a chemotherapeutic agent (Yang et al., 2015).
Microarrays and Biosensors
Peptide nucleic acids (PNAs), including those modified with isonicotinic acid, are used in microarrays and biosensors for analyzing biomolecules. They offer superior hybridization characteristics and stability compared to traditional nucleic acids (Brandt & Hoheisel, 2004).
Diagnostic Applications
PNAs, including isonicotinic acid-modified variants, are crucial in diagnostic applications and therapeutic interventions. They serve as highly specific tools in molecular diagnostics, providing insights into metabolic processes and targeted therapies (Janson & During, 2006).
Isotachophoresis in Biomolecular Reactions
Isonicotinic acid derivatives have been used in isotachophoresis (ITP) to control and accelerate chemical reactions, including those involving nucleic acids and proteins. ITP is a versatile technique enhancing the efficiency of various assays (Eid & Santiago, 2017).
Photocatalytic Degradation Studies
Isonicotinic acid, a related compound, has been used to enhance the surface area and pore volume of metal-organic frameworks (MOFs) for improved catalytic activity. These MOFs have applications in the photocatalytic degradation of pollutants like methylene blue (Zulys et al., 2022).
Propiedades
Número CAS |
20316-84-1 |
|---|---|
Nombre del producto |
Isocunabic acid |
Fórmula molecular |
C20H30O2 |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
(1S,4S,5S,9S,10R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H30O2/c1-13-11-20-10-7-15-18(2,16(20)6-5-14(13)12-20)8-4-9-19(15,3)17(21)22/h14-16H,1,4-12H2,2-3H3,(H,21,22)/t14?,15-,16-,18+,19-,20+/m0/s1 |
Clave InChI |
NIKHGUQULKYIGE-JSQCUCEHSA-N |
SMILES isomérico |
C[C@@]12CCC[C@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4)(C)C(=O)O |
SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O |
SMILES canónico |
CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
argyrophilic acid ent-kaur-16-en-19-oic acid kaur-16-en-19-oic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetic acid](/img/structure/B1665091.png)
![1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1665092.png)
